molecular formula C9H10FNO2 B3056244 Methyl 3-amino-5-fluoro-2-methylbenzoate CAS No. 697739-04-1

Methyl 3-amino-5-fluoro-2-methylbenzoate

Cat. No.: B3056244
CAS No.: 697739-04-1
M. Wt: 183.18
InChI Key: KKIKUUCOPAYYIW-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-fluoro-2-methylbenzoate is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol. It is primarily used for research and development purposes. This compound is a powder at room temperature and has high gastrointestinal absorption and blood-brain barrier permeability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-fluoro-2-methylbenzoate typically involves the esterification of 3-amino-5-fluoro-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized reaction conditions and equipment to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-fluoro-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-5-fluoro-2-methylbenzoate has several scientific research applications:

    Neural Mechanisms and Eating Disorders: Research has explored its role in targeting orexin receptors, which could have therapeutic potential in treating eating disorders.

    Immunomodulatory Properties: It has been investigated for its potential to modulate immune responses, which could be useful in treating autoimmune diseases or enhancing vaccine efficacy.

    Antitumor Activity: Studies have evaluated its pharmacological and toxicological profiles, highlighting its potential in cancer treatment.

    Radiopharmaceutical Applications: It has been studied for its potential in tumor imaging with PET scans.

    Renal Fibrosis Treatment: Research has suggested its potential therapeutic applications for renal interstitial fibrosis.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-fluoro-2-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, its role in neural mechanisms involves targeting orexin receptors, which are involved in regulating food intake and energy balance. The compound’s immunomodulatory effects are likely due to its interaction with lymphocyte subsets and modulation of the humoral immune response.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-fluorobenzoate
  • Methyl 4-cyano-5-fluoro-2-methylbenzoate
  • Methyl 3-fluoro-4-nitrobenzoate
  • Methyl 3-fluoro-5-hydroxy-4-methylbenzoate
  • Methyl 3-fluoro-4-formylbenzoate

Uniqueness

Methyl 3-amino-5-fluoro-2-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high gastrointestinal absorption and blood-brain barrier permeability make it particularly valuable for research in neural mechanisms and potential therapeutic applications.

Biological Activity

Methyl 3-amino-5-fluoro-2-methylbenzoate (CAS Number: 697739-04-1) is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features an amino group, a fluorine atom, and a methyl group attached to a benzoate structure. This specific arrangement of substituents influences its biological activity and chemical reactivity. The compound is characterized by its ability to cross biological membranes, suggesting potential applications in targeting central nervous system disorders due to its permeability across the blood-brain barrier.

Pharmacological Properties

  • Anti-Tumor Activity : Preliminary studies indicate that this compound may possess anti-tumor properties. Its interactions with specific enzymes involved in metabolic pathways suggest it could influence drug metabolism or efficacy, making it a candidate for cancer treatment.
  • Modulation of Enzyme Activity : The compound has been shown to modulate enzyme activity, which may have implications for various biochemical pathways related to cancer and other diseases. Its structural features allow it to interact with biological targets such as receptors and enzymes.
  • Potential as a CNS Drug : Due to its ability to penetrate cellular membranes, this compound may be developed for therapeutic applications in central nervous system disorders.

The mechanism of action of this compound involves its interaction with various biological targets:

  • Enzyme Interactions : The presence of the amino and fluorine groups influences binding affinity and specificity towards molecular targets, potentially enhancing the compound's pharmacological effects.
  • Hydrolysis of Ester Group : The ester group can undergo hydrolysis, releasing the active compound in a controlled manner, which may be beneficial for sustained drug action.

Comparative Analysis

To understand the uniqueness of this compound, it is important to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-amino-5-fluoro-3-methylbenzoateC10H10F N O2Different position of amino group
Methyl 3-amino-5-bromo-2-methylbenzoateC10H10Br N O2Bromine instead of fluorine
Methyl 4-amino-5-fluoro-2-methylbenzoateC10H10F N O2Different position of amino group

The positional variation in substituents plays a crucial role in determining the pharmacological properties and potential applications in medicinal chemistry.

Case Studies and Research Findings

Recent studies have explored the biological activities associated with this compound:

  • Ames Test for Mutagenicity : The Ames test has been utilized to assess the mutagenicity of this compound. Results from various strains indicate that it exhibits plausible mutagenic activity under specific conditions, highlighting the need for further toxicological assessments .
  • In Vitro Studies : In vitro studies have demonstrated that derivatives of similar compounds exhibit antiproliferative effects against various cancer cell lines. These studies suggest that this compound may share similar mechanisms that inhibit cell growth by disrupting microtubule dynamics or inducing apoptosis.

Properties

IUPAC Name

methyl 3-amino-5-fluoro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIKUUCOPAYYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601211519
Record name Benzoic acid, 3-amino-5-fluoro-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697739-04-1
Record name Benzoic acid, 3-amino-5-fluoro-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697739-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-amino-5-fluoro-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 5-fluoro-2-methyl-3-nitrobenzoate (3.20 g, 15.0 mmol) in methanol (150 mL) was added palladium-carbon powder (320 mg), and the mixture was stirred under a hydrogen atmosphere at room temperature for 4 hr. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure to give the title compound (1.47 g, yield 54%).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
320 mg
Type
catalyst
Reaction Step One
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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